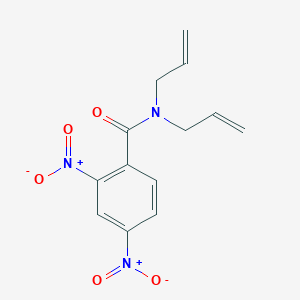
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a triazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is metabolized into a toxic compound, MPP+, by the enzyme monoamine oxidase-B. MPP+ selectively targets dopaminergic neurons, leading to their destruction. This mechanism of action has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Biochemical and Physiological Effects:
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, which mimics the pathology of Parkinson's disease. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one in lab experiments, including the fact that it is a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease based on its mechanism of action. Other potential future directions include the study of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one's effects on other biological processes and the development of new compounds based on the structure of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one for use in scientific research.
Conclusion:
In conclusion, 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is a synthetic compound that has been widely used in scientific research to study various biological processes, including the dopaminergic system. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, but also has limitations due to its toxicity. There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease and the study of its effects on other biological processes.
Synthesis Methods
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by the reaction with hydrazine hydrate, and the reaction of 5-methyl-1,2,4-triazin-3(2H)-one with 4-phenylpiperazine. The synthesis of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is relatively simple, making it a readily available compound for research purposes.
Scientific Research Applications
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research to study various biological processes, including the dopaminergic system, which is involved in the regulation of movement and behavior. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
properties
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)

![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)